

Application Note: Strategic Utilization of 5-Hydroxy-7-Azaindoline in Drug Discovery

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Compound of Interest

Compound Name: *1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride*

Cat. No.: B15307522

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Executive Summary: The "Privileged" Scaffold

5-Hydroxy-7-azaindoline is a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors. As a bioisostere of both indole (found in serotonin) and purine (found in ATP), the 7-azaindole core possesses an intrinsic affinity for ATP-binding pockets.

The introduction of the 5-hydroxyl group transforms this scaffold from a simple hinge-binder into a multi-functional platform. It provides a critical "handle" for optimizing physicochemical properties (solubility, LogD) and exploring structure-activity relationships (SAR) in the solvent-exposed regions of protein targets.

Key Chemical Advantages

- **Bidentate H-Bonding:** The N1-H (donor) and N7 (acceptor) motif mimics the adenine ring of ATP, making it an ideal "hinge binder" for kinases (e.g., JAK, VEGFR, B-Raf).
- **Orthogonal Reactivity:** The significant pKa difference between the phenolic hydroxyl (~9.5) and the pyrrole amine (~13.0) allows for highly selective functionalization without complex protecting group strategies.

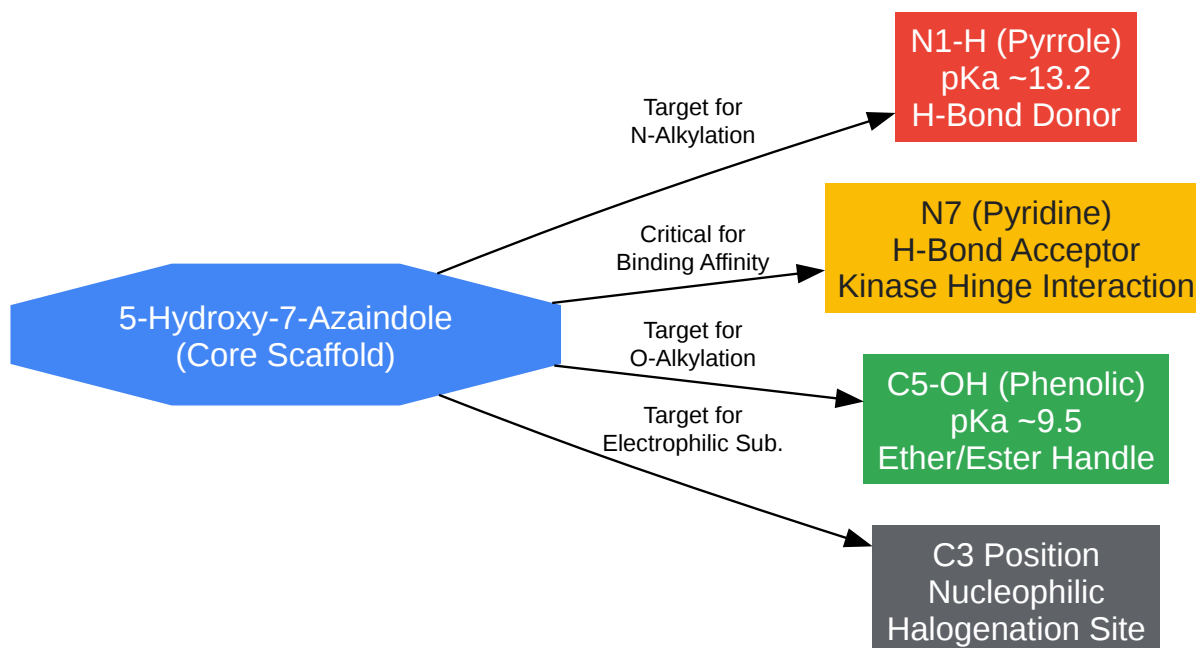
- Solubility Enhancement: Derivatives at the 5-position (e.g., solubilizing ethers) can dramatically improve the aqueous solubility of lipophilic drug candidates.

Chemical Profile & Reactivity Map

Understanding the electronic landscape of 5-hydroxy-7-azaindoline is prerequisite to successful synthetic planning.

Property	Value / Characteristic	Implication for Synthesis
Molecular Formula	C ₇ H ₆ N ₂ O	MW: 134.14 g/mol
pKa (C5-OH)	~9.2 – 9.8 (Est.)	Deprotonated by weak bases (K ₂ CO ₃ , Cs ₂ CO ₃).
pKa (N1-H)	~13.2 (Est.)	Requires strong bases (NaH, KOtBu) for alkylation.
Solubility	DMSO, DMF, MeOH	Poor solubility in DCM/Ether; run reactions in polar aprotic solvents.
C3 Reactivity	Nucleophilic	Prone to electrophilic aromatic substitution (Halogenation, Formylation).

Visualization: The Functionalization Landscape



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Figure 1: Reactivity map of the 5-hydroxy-7-azaindole scaffold, highlighting orthogonal functionalization sites.

Experimental Protocols

The following protocols are designed to exploit the pKa differences between the hydroxyl and amine groups, ensuring high regioselectivity.

Protocol A: Selective O-Alkylation (The "Ether Handle")

Objective: To attach a solubilizing group or carbon chain at the 5-position without protecting the N1-pyrrole nitrogen.

Mechanism: By using a mild carbonate base in a polar aprotic solvent, we selectively deprotonate the more acidic phenolic hydroxyl (pKa ~9.5) while leaving the pyrrole N1-H (pKa ~13) intact.

Materials:

- 5-Hydroxy-7-azaindole (1.0 eq)
- Alkyl Halide (e.g., 1-bromo-2-methoxyethane) (1.1 eq)[1]
- Cesium Carbonate (Cs_2CO_3) (1.5 eq) or Potassium Carbonate (K_2CO_3) (2.0 eq)
- Solvent: DMF (anhydrous) or DMSO

Procedure:

- Dissolution: Charge a flame-dried round-bottom flask with 5-hydroxy-7-azaindole (1.0 mmol) and anhydrous DMF (5 mL, 0.2 M).
- Base Addition: Add Cs_2CO_3 (1.5 mmol) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the hydroxyl group.
- Alkylation: Add the alkyl halide (1.1 mmol) dropwise.
- Reaction: Stir at 50–60°C for 4–12 hours. Monitor by LC-MS (Target mass = M + Alkyl).
 - Note: N-alkylation is minimized at these temperatures with carbonate bases. If N-alkylation is observed (>5%), lower temperature to RT and extend time.
- Workup: Pour the mixture into ice-water (20 mL). If the product precipitates, filter and wash with water.[2] If not, extract with EtOAc (3x), wash combined organics with LiCl solution (to remove DMF), dry over Na_2SO_4 , and concentrate.
- Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Conversion to 5-Triflate (The "Coupling Nexus")

Objective: To convert the C5-OH into a leaving group (Triflate) for Palladium-catalyzed cross-coupling (Suzuki/Stille), allowing the installation of aryl or heteroaryl groups at the 5-position.

Materials:

- 5-Hydroxy-7-azaindole (1.0 eq)[3]
- N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 eq)
- Triethylamine (TEA) or DIPEA (2.5 eq)
- Solvent: DCM or THF

Procedure:

- Setup: Dissolve 5-hydroxy-7-azaindole (1.0 mmol) in DCM (10 mL).
- Protection (Optional but Recommended): If the N1-H interferes, it is often best to protect it with a Boc group first (Boc₂O, DMAP, DCM) before triflation. However, direct triflation is possible with careful control.
 - Standard Route: N-Boc Protection first. Treat substrate with Boc₂O (1.1 eq) and DMAP (0.1 eq) in DCM. Isolate N-Boc-5-hydroxy-7-azaindole.
- Triflation: To a solution of N-Boc-5-hydroxy-7-azaindole in DCM at 0°C, add TEA (2.5 eq) followed by PhNTf₂ (1.2 eq).
- Reaction: Warm to RT and stir for 2–4 hours.
- Workup: Wash with saturated NaHCO₃, brine, dry over MgSO₄.
- Outcome: Yields N-Boc-5-triflyloxy-7-azaindole, ready for Suzuki coupling.

Protocol C: C3-Halogenation (The "Warhead" Installation)

Objective: To install a halogen at the C3 position, which is the standard site for attaching the core to other pharmacophores or increasing metabolic stability.

Materials:

- 5-Alkoxy-7-azaindole (Product of Protocol A)

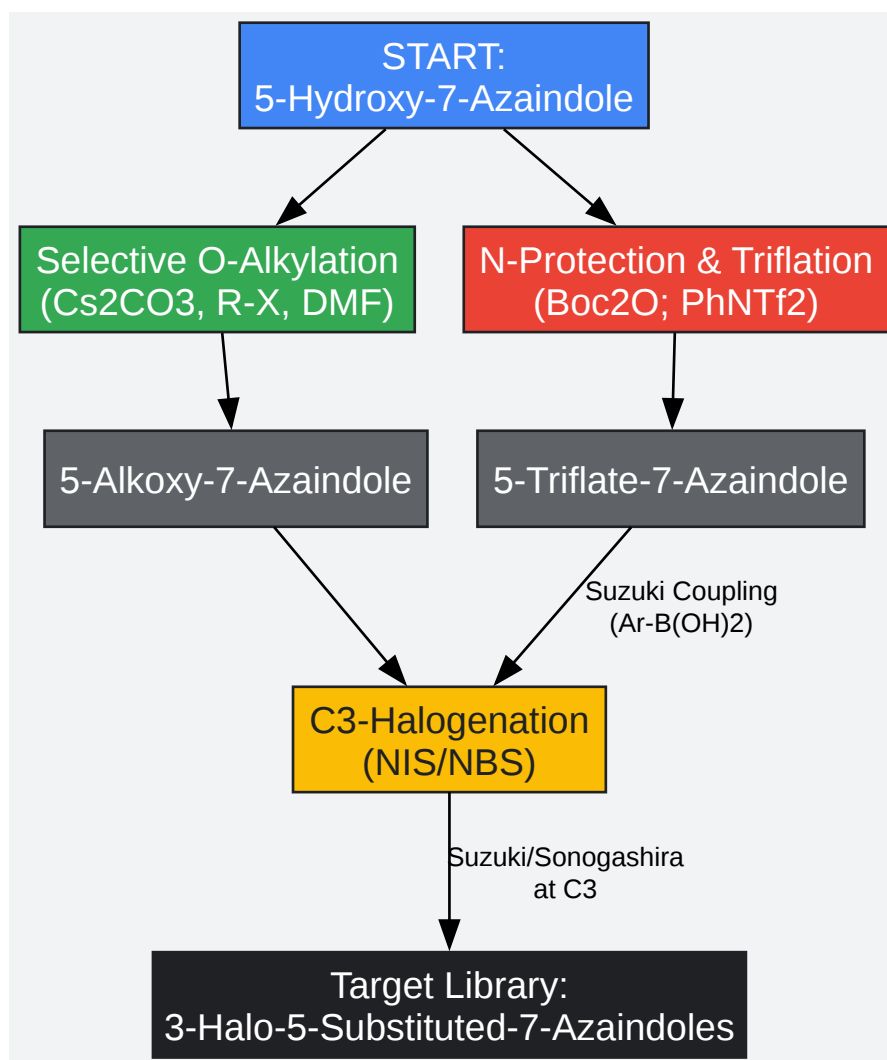
- N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 eq)
- Solvent: DMF or Acetone

Procedure:

- Dissolve the 5-substituted azaindole in DMF at 0°C.
- Add NIS (or NBS) portion-wise to avoid over-halogenation.
- Stir at 0°C for 1 hour, then allow to warm to RT.
- Quench with 10% sodium thiosulfate solution.
- Precipitate usually forms; collect by filtration.

Synthetic Workflow Diagram

This workflow illustrates how to generate a library of kinase inhibitors starting from the single 5-hydroxy building block.



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Figure 2: Divergent synthetic pathways from 5-hydroxy-7-azaindole to complex drug candidates.

Troubleshooting & Critical Parameters

Regioselectivity (O vs N)

- Problem: Significant N-alkylation observed during Protocol A.
- Root Cause: Base is too strong (e.g., NaH used instead of Carbonate) or temperature is too high.

- Solution: Switch to Cs_2CO_3 in Acetone at reflux (lower boiling point than DMF) to kinetically favor the oxy-anion reaction. Alternatively, use the Mitsunobu reaction (PPh_3 , DIAD, Alcohol) which is highly selective for the phenolic oxygen.

Solubility Issues

- Problem: Starting material does not dissolve in DCM or THF.
- Solution: 5-Hydroxy-7-azaindole is highly polar. DMF and DMSO are the solvents of choice. If a volatile solvent is required for workup, use a mixture of THF/MeOH.

Purification[2][3][4]

- Insight: The 7-azaindole core is basic. Silica gel chromatography can cause streaking.
- Tip: Add 1% Triethylamine or 5% Ammonia in MeOH to your eluent system to sharpen peaks.

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